5-Bromo-2-chloro-6-cyclopropylnicotinonitrile
Description
Properties
IUPAC Name |
5-bromo-2-chloro-6-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGYZPQKZNNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=N2)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212940 | |
| Record name | 5-Bromo-2-chloro-6-cyclopropyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-18-2 | |
| Record name | 5-Bromo-2-chloro-6-cyclopropyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-6-cyclopropyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-chloro-6-cyclopropylnicotinonitrile (BCCN) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₆BrClN₂
- CAS Number : 1221792-18-2
- Structure : The compound features a pyridine ring with bromine and chlorine substituents, along with a cyclopropyl group and a nitrile functional group.
Biological Activity Overview
BCCN has shown promising biological activities, particularly in antiviral and anticancer research. The following sections detail its effects on various biological targets.
Antiviral Activity
Recent studies have demonstrated that BCCN exhibits significant antiviral properties. Specifically, it has been evaluated for its effectiveness against viral replication:
- Inhibition Metrics : The compound's potency is often measured using the pMIC (minimum inhibitory concentration) value. For instance, BCCN derivatives have shown pMIC values as low as 7.0 nM against certain viral strains, indicating strong antiviral activity .
| Compound | pMIC (nM) | Notes |
|---|---|---|
| BCCN | 7.0 | High antiviral activity against specific viruses |
| Cyclopropyl derivative | 5.9 | Less active than BCCN |
Anticancer Activity
BCCN has also been investigated for its potential in cancer therapy. Its mechanism involves the inhibition of specific protein interactions crucial for cancer cell survival:
- Target Proteins : BCCN interacts with the B-cell lymphoma 6 (BCL6) protein, which is essential for the survival of certain B-cell lymphomas. Inhibition of BCL6 has been linked to selective growth inhibition in lymphoma cell lines .
| Study | IC50 (nM) | Effect |
|---|---|---|
| BCL6 Inhibition | 12 | Significant antiproliferative activity in BCL6-high cell lines |
The biological activity of BCCN can be attributed to its ability to disrupt critical protein-protein interactions and inhibit viral replication pathways. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity to target proteins, while the cyclopropyl group contributes to its overall efficacy.
Case Studies
-
Antiviral Efficacy Study :
- A study evaluated various derivatives of BCCN for their antiviral properties, revealing that modifications to the cyclopropyl group significantly affected their potency.
- Results indicated that the most potent derivative achieved a pMIC of 7.0 nM against a specific virus strain, demonstrating the importance of structural features in enhancing biological activity .
- Cancer Cell Line Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Bromo-2-chloro-6-cyclopropylnicotinonitrile with structurally related nicotinonitrile derivatives, highlighting substituent variations and key identifiers:
Key Observations:
- Steric Hindrance: The cyclopropyl and tert-butyl substituents introduce significant steric bulk, which may influence binding to target proteins or catalytic sites in synthetic applications .
- Electronic Effects: Bromine and chlorine at positions 5 and 2 create distinct electron-withdrawing effects, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to analogs with shifted halogen positions .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-chloro-6-cyclopropylnicotinonitrile generally follows these key steps:
- Halogenation of the nicotinonitrile core to introduce bromine and chlorine substituents at specific positions.
- Introduction of the cyclopropyl group at the 6-position of the pyridine ring, typically via cross-coupling reactions such as Suzuki–Miyaura coupling using cyclopropyl boronic acid.
- Purification and characterization to isolate the target compound with high purity.
Halogenation and Intermediate Preparation
A critical intermediate in the synthesis is 5-bromo-2-chloronicotinonitrile, which can be prepared by selective halogenation of nicotinonitrile derivatives. A notable one-step method for preparing 5-bromo-2-chloropyrimidine (a closely related heterocyclic compound) involves:
- Reacting 2-hydroxypyrimidine with hydrobromic acid under hydrogen peroxide catalysis to form a brominated intermediate.
- Subsequent chlorination using phosphorus oxychloride in the presence of organic amines such as triethylamine or diisopropylethylamine to yield 5-bromo-2-chloropyridine derivatives.
This method simplifies the synthetic route, improves bromine utilization efficiency by over 100%, and enhances production efficiency by more than four times compared to traditional methods. It also reduces pollution and energy consumption, making it industrially advantageous.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 6-position is introduced via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions:
- Starting from 5-bromo-2-chloronicotinonitrile, the reaction with cyclopropyl boronic acid under copper or palladium catalysis yields this compound.
- The reaction typically proceeds in organic solvents such as dimethylformamide or tetrahydrofuran, with bases and ligands facilitating the coupling.
- Reported yields for similar cyclopropyl-substituted pyridine derivatives range from 40% to 63%, with purification by silica gel chromatography using cyclohexane/dichloromethane mixtures.
Detailed Reaction Conditions and Yields
Purification and Characterization
- The crude reaction mixtures are typically purified by column chromatography on silica gel.
- Elution solvents commonly used include mixtures of cyclohexane and dichloromethane in ratios such as 1:1 or 2:1.
Characterization data reported for the cyclopropyl-substituted nicotinonitrile include:
- [^1H NMR (CDCl₃)](pplx://action/followup): Multiplets corresponding to cyclopropyl protons at ~0.79–1.97 ppm, aromatic protons at ~7.59 and 8.38 ppm.
- [^13C NMR (CDCl₃)](pplx://action/followup): Signals at 9.8, 12.3 ppm (cyclopropyl carbons), and aromatic carbons between 110–151 ppm.
- High-resolution mass spectrometry (HRMS): Confirming molecular ion peaks consistent with calculated masses.
Summary of Key Research Findings
- The one-step halogenation method using hydrobromic acid and phosphorus oxychloride significantly enhances efficiency and bromine utilization, making it suitable for industrial scale-up.
- The Suzuki–Miyaura coupling with cyclopropyl boronic acid is an effective method to introduce the cyclopropyl group, with moderate to good yields and well-established purification protocols.
- The combined approach allows for the preparation of this compound with controlled regioselectivity and acceptable purity for further applications in medicinal chemistry or materials science.
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-2-chloro-6-cyclopropylnicotinonitrile, and how are intermediates characterized?
The synthesis typically involves halogenation and cyclopropane introduction steps. A validated method for analogous compounds (e.g., 5-bromo-6-chloronicotinonitrile) uses anhydrous copper(II) chloride and tert-butyl nitrite in acetonitrile, yielding ~55% after purification . Key intermediates are characterized via H/C NMR to confirm substitution patterns (e.g., bromine at position 5, chlorine at position 6) and LC-MS for purity (>95%) . Cyclopropylation steps may require Grignard reagents or transition-metal catalysts, with reaction progress monitored by TLC or HPLC.
Q. What structural features of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing cyano group at position 3 and halogen substituents (Br/Cl) activate the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. The cyclopropyl group introduces steric effects, which can hinder or direct regioselectivity depending on the catalyst system (e.g., Pd(PPh) vs. XPhos) . Computational studies (DFT) are recommended to predict reactivity hotspots .
Q. How is this compound typically used in medicinal chemistry research?
It serves as a precursor for kinase inhibitors or antiviral agents due to its rigid pyridine core. For example, derivatives with modified cyclopropyl groups have been screened for binding affinity to ATP pockets using SPR (surface plasmon resonance) and molecular docking .
Advanced Research Questions
Q. How can researchers optimize low yields (<60%) in the final cyclopropylation step?
Employ a factorial design to test variables:
- Factors : Temperature (80–120°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response : Yield and purity (HPLC area%). Computational reaction path searches (e.g., via ICReDD’s quantum chemical calculations) can identify energy barriers and optimal conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives?
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-bromo-5-methylnicotinonitrile, δ 2.4 ppm for CH ).
- Solvent effects : Replicate experiments in deuterated solvents (CDCl vs. DMSO-d) to assess peak splitting.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions?
- DFT calculations : Compare activation energies for possible substitution pathways (e.g., Br vs. Cl displacement).
- NBO analysis : Evaluate charge distribution to identify electrophilic centers. ICReDD’s integrated computational-experimental workflows are recommended for validating predictions .
Q. What methodologies address discrepancies in biological activity data across studies?
- Dose-response standardization : Use fixed protocols (e.g., IC assays in triplicate with controls).
- Metabolic stability tests : Assess compound degradation in microsomal preparations to rule out false negatives.
- Structural analogs : Compare with 5-bromo-6-chloronicotinic acid derivatives, which show similar bioactivity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
